molecular formula C6H9N3OS B12907309 S-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl) ethanethioate CAS No. 91616-08-9

S-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl) ethanethioate

Cat. No.: B12907309
CAS No.: 91616-08-9
M. Wt: 171.22 g/mol
InChI Key: VFHFTQSSLZDONO-UHFFFAOYSA-N
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Description

S-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl) ethanethioate is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring imparts unique properties to the compound, making it valuable in different scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

This method is favored due to its high efficiency, regioselectivity, and mild reaction conditions . The reaction involves the use of a terminal alkyne and an azide, which undergo cycloaddition to form the triazole ring.

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts, such as NiO/Cu2O/CuO nanocomposites, has been explored to enhance the reaction efficiency and facilitate catalyst recovery .

Chemical Reactions Analysis

Types of Reactions

S-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl) ethanethioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various triazole derivatives.

Scientific Research Applications

S-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl) ethanethioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl) ethanethioate involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which are crucial for its biological activity . The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl) ethanethioate is unique due to the presence of the ethanethioate group, which imparts additional reactivity and potential for further functionalization. This makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

CAS No.

91616-08-9

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

S-[(2-methyltriazol-4-yl)methyl] ethanethioate

InChI

InChI=1S/C6H9N3OS/c1-5(10)11-4-6-3-7-9(2)8-6/h3H,4H2,1-2H3

InChI Key

VFHFTQSSLZDONO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC1=NN(N=C1)C

Origin of Product

United States

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